
Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyano group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate typically involves the reaction of appropriate naphthalene derivatives with cyano and ester functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification and cyanation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
作用機序
The mechanism of action of Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .
類似化合物との比較
Similar Compounds
Methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate: shares structural similarities with other naphthalene derivatives, such as naphthalene-2-carboxylate and naphthalene-2-cyano derivatives.
Naphthalene-2-carboxylate: This compound lacks the cyano group, which can significantly alter its chemical reactivity and biological activity.
Naphthalene-2-cyano derivatives: These compounds may have different ester or functional groups, leading to variations in their properties and applications.
Uniqueness
The presence of both cyano and carboxylate ester groups in this compound makes it unique among naphthalene derivatives. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
methyl 6-cyano-7,8-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-7H,2-3H2,1H3 |
InChIキー |
AEMNOBJQVDTHBY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




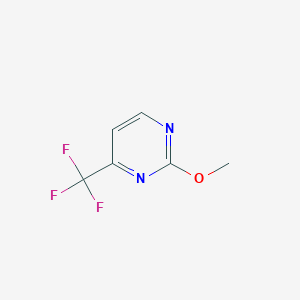
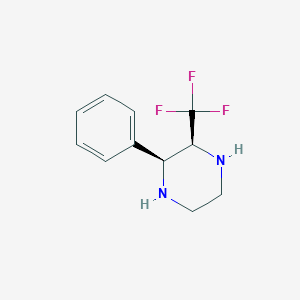
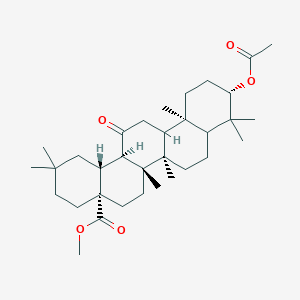


![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole](/img/structure/B15234416.png)

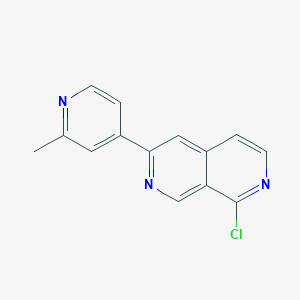

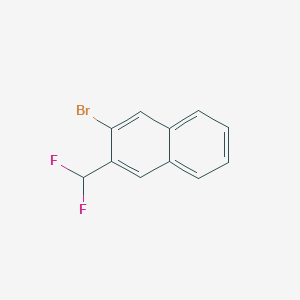
![(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B15234452.png)

